molecular formula C11H16N2O3S B2513901 Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate CAS No. 58350-48-4

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Cat. No.: B2513901
CAS No.: 58350-48-4
M. Wt: 256.32
InChI Key: PEMSACPPFJSKAG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a morpholine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.

    4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide: This derivative contains a carbohydrazide group, which may enhance its reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSACPPFJSKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round bottomed flask, to a solution of butanoic acid, 2-chloro-3-oxo-, ethyl ester (11.2 g, 68.4 mmol) in isopropyl alcohol (250 mL, 3300 mmol) was added morpholine-4-carbothioicacidamide (10.0 g, 68.4 mmol). The mixture was stirred at reflux for 1 hour, and then stirred at room temperature for 3 days. Volatiles were removed in vacuo, and the resulting residue was dissolved in ethyl acetate and diluted with saturated, aqueous sodium bicarbonate. The mixture was transferred to a separatory funnel, the layers were separated, and the organic layer dried with Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in DCM, adsorbed onto silica gel, and purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes) to afford ethyl 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate (14.51 g, yield for 2 steps, 82%). LC/MS: (FA) ES+ 257, 259; 1H NMR (400 MHz, CDCl3) δ 4.26 (dd, J=7.1, 7.1, 2H), 3.87-3.67 (m, 4H), 3.59-3.42 (m, 4H), 2.55 (s, 3H), 1.33 (dd, J=7.1, 7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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